molecular formula C9H10ClF3N2 B1479775 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2090278-22-9

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1479775
CAS RN: 2090278-22-9
M. Wt: 238.64 g/mol
InChI Key: DVRZEOIFPMFDLX-UHFFFAOYSA-N
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Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are important in various fields, including pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives can be synthesized through various methods. For instance, one method involves the cyclization of β-amino cyclic ketones .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex, especially when they contain additional functional groups like trifluoromethyl and chloroethyl groups. These groups can significantly influence the properties of the compound .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including C–H functionalization reactions to form new C–C and C–heteroatom bonds on the pyrazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the presence of functional groups. For instance, the trifluoromethyl group can play an important role in the properties of these compounds .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The cyclization reactions of nitrilimines with alkynes to synthesize substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles demonstrate the compound's utility in creating structurally diverse and versatile derivatives. This process extends to 3-bromo derivatives, using alkynylbromides as dipolarophiles, highlighting the compound's potential in synthetic chemistry for creating novel structures with varied functional groups (Winters, Teleha, & Sui, 2014).

Ligand Synthesis for Metal Coordination

The synthesis of 7-[Pyrazol-3(5)-yl]4,5,6,7-tetrahydro-1H-indazole and 6-[pyrazol-3(5)-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole shows the compound's application in developing potential chelating ligands. These ligands can be used in coordination chemistry to create complexes with specific properties, beneficial for catalysis, material science, and potentially in medicinal chemistry (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).

Antioxidant and Antimicrobial Activities

A series of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines synthesized from the compound showed promising antioxidant and antimicrobial activities. These findings suggest the potential of such derivatives in the development of new therapeutic agents, particularly as antioxidants and antimicrobials, highlighting the compound's significance in pharmaceutical research (Bonacorso et al., 2015).

Safety And Hazards

The safety and hazards of a specific pyrazole derivative would depend on its specific structure and properties. Some pyrazole derivatives have been found to show low toxicity to cultured human embryonic kidney cells .

Future Directions

Future research on pyrazole derivatives could focus on developing efficient methods for their synthesis, exploring their potential applications, and understanding their mechanisms of action .

properties

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c10-4-5-15-7-3-1-2-6(7)8(14-15)9(11,12)13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRZEOIFPMFDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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